molecular formula C8H13NO4S B2820497 N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide CAS No. 1795455-85-4

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide

Cat. No. B2820497
CAS RN: 1795455-85-4
M. Wt: 219.26
InChI Key: SVQONOVQGSDQSC-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide, also known as Furosemide, is a potent diuretic drug that has been widely used in the treatment of various medical conditions such as hypertension, congestive heart failure, and edema. The chemical structure of Furosemide contains a sulfonamide group, which is responsible for its diuretic properties.

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide has been extensively researched for its diuretic properties and its potential therapeutic applications. It has been found to be effective in the treatment of hypertension, congestive heart failure, and edema. This compound has also been studied for its potential use in the treatment of acute kidney injury, chronic kidney disease, and liver cirrhosis.

Mechanism of Action

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium, chloride, and water, leading to diuresis. This compound also inhibits the reabsorption of calcium and magnesium ions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including increased urine output, decreased blood volume, and decreased blood pressure. It also increases the excretion of potassium, which can lead to hypokalemia. This compound may also cause metabolic alkalosis, hyperuricemia, and ototoxicity.

Advantages and Limitations for Lab Experiments

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide has several advantages for lab experiments, including its high potency and specificity for the inhibition of sodium and chloride reabsorption in the loop of Henle. However, this compound may be limited by its potential side effects, such as hypokalemia, hyperuricemia, and ototoxicity. These side effects may need to be taken into consideration when designing experiments.

Future Directions

There are several future directions for the research of N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide, including the development of new formulations with improved pharmacokinetic properties, the investigation of its potential use in the treatment of other medical conditions, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new diuretic drugs with fewer side effects may also be an area of future research.
Conclusion
In conclusion, this compound is a potent diuretic drug that has been extensively studied for its therapeutic applications. It acts by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle, leading to increased urine output and decreased blood volume and pressure. This compound has several advantages for lab experiments, but its potential side effects may need to be taken into consideration. Future research may focus on the development of new formulations and the investigation of its mechanism of action at the molecular level.

Synthesis Methods

N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide can be synthesized using various methods, including the reaction between 2-furoic acid and chlorosulfonic acid, followed by the reaction with 2-(2-methoxyethyl)amine. Another method involves the reaction between 2-(2-methoxyethyl)aniline and methanesulfonyl chloride, followed by the reaction with furan-2-carboxylic acid. Both methods yield high purity this compound.

properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S/c1-12-8(6-9-14(2,10)11)7-4-3-5-13-7/h3-5,8-9H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQONOVQGSDQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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